molecular formula C9H14ClNO3 B1333032 Methyl 1-(chloroacetyl)piperidine-4-carboxylate CAS No. 730949-63-0

Methyl 1-(chloroacetyl)piperidine-4-carboxylate

Cat. No. B1333032
M. Wt: 219.66 g/mol
InChI Key: HGVZLLDJJQJDAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including acylation and dehydrohalogenation reactions. For instance, a novel piperidine derivative was synthesized by acylating 3-methyl-2,6-dip-tolylpiperidine-4-one with 3-chloropropanoyl chloride followed by dehydrohalogenation, as described in one of the studies . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid were synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene .

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives have been determined using X-ray diffraction studies. For example, the crystal structure of a chloroacetyl piperazine derivative was solved by Patterson and Fourier methods, showing a monoclinic space group and a flattened-chair conformation of the piperazine ring . Another study reported the crystal structure of a piperidine derivative in the monoclinic system, with the piperidine ring exhibiting a chair conformation .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with metals. The chloro-diorganotin(IV) complexes of piperidine derivatives, for instance, have been shown to exhibit higher antibacterial and antifungal activity than the free ligand, indicating that the chemical reactions involved in their formation can enhance their bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. The crystallographic data provide insights into the density, molecular weight, and spatial arrangement of the atoms within the molecule, which are crucial for understanding the compound's reactivity and interactions with biological targets. The antimicrobial studies of the synthesized complexes suggest that the physical and chemical properties of these compounds are significant for their biological activity .

Scientific Research Applications

  • C-2 Arylation of Piperidines

    • Field: Organic Chemistry
    • Application: Methyl piperidine-4-carboxylate is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Synthesis of Antitubercular Agents

    • Field: Medicinal Chemistry
    • Application: It is used as a reactant for the synthesis of antitubercular agents .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Synthesis of Aminopyrazine Inhibitors

    • Field: Medicinal Chemistry
    • Application: It is used as a reactant for the synthesis of aminopyrazine inhibitors .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Synthesis of Orally Available Naphthyridine Protein Kinase D Inhibitors

    • Field: Medicinal Chemistry
    • Application: It is used as a reactant for the synthesis of orally available naphthyridine protein kinase D inhibitors .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide

    • Field: Organic Chemistry
    • Application: It is used as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamide .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Drug Designing

    • Field: Pharmaceutical Sciences
    • Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Synthesis of Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Intramolecular Reactions

    • Field: Organic Chemistry
    • Application: Piperidines are used in intramolecular reactions leading to the formation of various piperidine derivatives .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Intermolecular Reactions

    • Field: Organic Chemistry
    • Application: Piperidines are used in intermolecular reactions leading to the formation of various piperidine derivatives .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The outcomes of this application are not provided in the source .
  • Field: Medicinal Chemistry
  • Application: Piperidines are used in the synthesis of biologically active piperidines .
  • Method: The exact method of application or experimental procedures are not specified in the source .
  • Results: The outcomes of this application are not provided in the source .

Safety And Hazards

“Methyl 1-(chloroacetyl)piperidine-4-carboxylate” may pose certain hazards. It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It’s also advised to use it only outdoors or in a well-ventilated area and to avoid release to the environment .

properties

IUPAC Name

methyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-14-9(13)7-2-4-11(5-3-7)8(12)6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZLLDJJQJDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368446
Record name methyl 1-(chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate

CAS RN

730949-63-0
Record name methyl 1-(chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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